(2-Fluoro-5-nitrophenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of halogenated nitrophenyl derivatives as intermediates. For example, the kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas were studied, indicating that these compounds can undergo substitution reactions where the halogen is replaced by other groups, such as sulfur from thiourea . This suggests that (2-Fluoro-5-nitrophenyl)methanol could potentially be synthesized through similar substitution reactions where the fluorine atom is replaced by a methanol-derived moiety.
Molecular Structure Analysis
While the molecular structure of (2-Fluoro-5-nitrophenyl)methanol is not directly provided, the structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was characterized, indicating that halogenated nitrophenyl compounds can be crystallized and structurally determined . This implies that (2-Fluoro-5-nitrophenyl)methanol could also be subject to crystallographic analysis to determine its structure.
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl derivatives is highlighted in the reduction of nitro aromatic compounds using phenyl (2-quinolyl) methanol . This indicates that nitro groups in these compounds are susceptible to reduction reactions. Therefore, (2-Fluoro-5-nitrophenyl)methanol may also undergo reduction of the nitro group to an amino group under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Fluoro-5-nitrophenyl)methanol are not directly reported, but the properties of similar compounds can provide some insights. For instance, the solvolysis and cyclization reactions of halogenated nitrophenyl derivatives suggest that these compounds have significant reactivity in the presence of nucleophiles like methoxide ions . Additionally, the ability to form crystals for structural analysis indicates that these compounds have definitive solid-state properties that can be characterized .
Relevant Case Studies
One of the papers discusses the use of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa, which is a key enzyme in cell-to-cell communication . This demonstrates a potential application of nitrophenyl methanol derivatives in the development of anti-infective agents. Although (2-Fluoro-5-nitrophenyl)methanol is not specifically mentioned, its structural similarity suggests it could be explored for similar biological activities.
Safety And Hazards
The compound is labeled with the signal word “Warning” and the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIOUOYJVOSTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403284 | |
Record name | (2-fluoro-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-nitrophenyl)methanol | |
CAS RN |
63878-73-9 | |
Record name | 2-Fluoro-5-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63878-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-fluoro-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-5-nitrophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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